Veralgin

Descripción

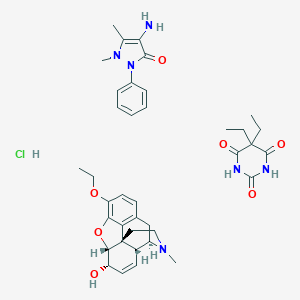

Structure

2D Structure

Propiedades

Número CAS |

122114-16-3 |

|---|---|

Fórmula molecular |

C38H49ClN6O7 |

Peso molecular |

737.3 g/mol |

Nombre IUPAC |

(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;5,5-diethyl-1,3-diazinane-2,4,6-trione;hydrochloride |

InChI |

InChI=1S/C19H23NO3.C11H13N3O.C8H12N2O3.ClH/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;3-7H,12H2,1-2H3;3-4H2,1-2H3,(H2,9,10,11,12,13);1H/t12-,13+,14-,18-,19-;;;/m0.../s1 |

Clave InChI |

FDBJOJMJXVZQEH-VSYPDCRNSA-N |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |

SMILES isomérico |

CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |

SMILES canónico |

CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |

Otros números CAS |

122114-16-3 |

Sinónimos |

Veralgin |

Origen del producto |

United States |

Academic Research on Tiemonium Methylsulphate Veralgin, Antispasmodic Agent

Mechanistic Pharmacology of Tiemonium (B1683158) Methylsulphate

Molecular Targets and Receptor Interactions

Histamine (B1213489) Receptor Antagonism Kinetics and Efficacy

Structure-Activity Relationships for Histamine Interaction

Tiemonium Methylsulphate functions as a competitive antagonist of both acetylcholine (B1216132) and histamine alpha-medicare.comnih.govaddinpharma.comegyptiandrugstore.comepharma.com.bdmedeasy.health. While it exhibits marked competitive interference with acetylcholine, its competitive antagonism of histamine is described as very weak nih.gov. This suggests that while it can interact with histamine H1-receptors, its affinity and functional impact in this regard are considerably less pronounced compared to its anticholinergic activity nih.gov.

Calcium Ion Modulation and Intracellular Signaling Pathways

A significant aspect of Tiemonium Methylsulphate's antispasmodic action involves its modulation of calcium ions and their role in intracellular signaling pathways alpha-medicare.comnih.govaddinpharma.comegyptiandrugstore.comepharma.com.bdmedeasy.healthpatsnap.combiopharmabd.com. The drug interferes with the processes that regulate intracellular calcium levels, which are critical for smooth muscle contraction.

Investigations into Calcium Ion Influx Inhibition

Tiemonium Methylsulphate influences calcium ion dynamics by inhibiting the release and subsequent availability of intracellular calcium ions nih.gov. This contrasts with other antispasmodic agents, such as papaverine (B1678415), which primarily slow intracytoplasmic calcium ion influx nih.gov. Additionally, Tiemonium Methylsulphate may exhibit some direct smooth muscle relaxation by interfering with calcium ion channels within muscle cells, thereby reducing the influx of extracellular calcium ions essential for muscle contraction patsnap.com. By limiting calcium entry, the drug contributes to a decrease in the contractile response of smooth muscle patsnap.com.

Research on Inhibition of Intracellular Contractile Proteins in Visceral Cells

The strengthening of calcium bonds with membrane components ultimately leads to the inhibition of intracellular contractile proteins within visceral cells alpha-medicare.comaddinpharma.comegyptiandrugstore.comepharma.com.bdmedeasy.healthepharma.com.bd. This inhibition is a direct cause of the reduction in visceral spasms and associated pain alpha-medicare.comaddinpharma.comegyptiandrugstore.comepharma.com.bdmedeasy.healthepharma.com.bd. This mechanism highlights how Tiemonium Methylsulphate targets the fundamental machinery responsible for muscle contraction at a subcellular level.

Cellular and Subcellular Pharmacodynamics in In Vitro Systems

The pharmacodynamic effects of Tiemonium Methylsulphate at the cellular and subcellular levels have been extensively studied in in vitro systems. These investigations aim to understand how the compound interacts with cellular components to exert its antispasmodic effects.

Isolated Tissue Bath Studies on Smooth Muscle Contractility

Isolated tissue bath assays are a classical pharmacological tool used to evaluate concentration-response relationships in various contractile tissues, including smooth muscle nih.govnih.govntu.edu.sgscireq.com. These in vitro studies allow researchers to measure isometric contraction and observe how the efficacy and potency of contractile agonists are manipulated by the presence of antagonists or inhibitors nih.govnih.gov.

Calcium Imaging and Electrophysiological Studies in Cell Lines

Research into the cellular mechanisms of Tiemonium methylsulphate has involved calcium imaging and electrophysiological studies, particularly in smooth muscle cell lines. These studies aim to elucidate how the compound influences intracellular calcium concentrations, a critical factor in muscle contraction. Tiemonium methylsulphate has been shown to interfere with calcium ion channels within muscle cells, thereby reducing the influx of calcium ions essential for contraction. patsnap.com This action contributes to its antispasmodic effects by decreasing the contractile response of smooth muscle. patsnap.com Furthermore, studies have indicated that tiemonium reinforces the binding of calcium to membrane phospholipids (B1166683), inhibiting the release and availability of this ion, which is a distinct mechanism compared to some other antispasmodics like papaverine, which primarily slows intracytoplasmic Ca2+ influx. nih.gov

In some research, Tiemonium methylsulphate has also been investigated for its effects on cell proliferation. For instance, in human LOVO colon cancer cell lines, Tiemonium methylsulphate at a concentration of 10⁻² M has been observed to decrease cell proliferation. ncats.ioresearchgate.net

Enzyme Activity Modulation Assays

While Tiemonium methylsulphate is primarily known for its antimuscarinic and calcium channel modulating properties, research has also touched upon its potential, albeit indirect, influence on enzyme activities related to cellular processes. Studies on enzyme activity modulation generally explore how a compound might alter the function of specific enzymes, which can have downstream effects on cellular pathways. For Tiemonium methylsulphate, its primary mechanism of action doesn't directly involve widespread enzyme inhibition or activation in the way some other drug classes do. However, its effects on signaling pathways, particularly those involving muscarinic receptors and calcium, could indirectly influence enzyme activities that are regulated by these pathways. For example, the inhibition of muscarinic receptors by Tiemonium methylsulphate reduces the activity of acetylcholine, a neurotransmitter that regulates various cellular processes, some of which involve enzyme-mediated cascades. patsnap.com

Preclinical Pharmacodynamics in Animal Models

Preclinical pharmacodynamic studies in animal models are crucial for understanding the in vivo effects of Tiemonium methylsulphate on various physiological systems and its efficacy in alleviating spasms and pain. These studies utilize a range of animal models to mimic human conditions involving smooth muscle hyperactivity.

In Vivo Models for Visceral Spasm and Pain Pathways

Animal models are extensively used to study visceral spasm and pain pathways. These models often involve inducing spasms or pain in animals to assess the antispasmodic and analgesic efficacy of compounds like Tiemonium methylsulphate. Common methods for inducing visceral pain include intraperitoneal administration of irritants such as acetic acid, which elicits stretching responses and conditioned place aversion, allowing for the evaluation of analgesic agents. nih.gov Other models involve chemical irritants applied to the colon, such as mustard oil or zymosan, to induce short-term hyperalgesia and colonic inflammation. jnmjournal.org

Tiemonium methylsulphate, as an antispasmodic, is expected to reduce these induced spasms and associated pain. Its ability to relax smooth muscles, particularly in the gastrointestinal tract, makes it relevant in models of conditions like irritable bowel syndrome (IBS) and colic. patsnap.compatsnap.com Animal models for functional gastrointestinal disorders (FGIDs) often involve stress-related models (e.g., maternal separation) or post-inflammatory models to simulate chronic abdominal symptoms. frontiersin.org

Functional Studies in Gastrointestinal, Biliary, Urinary, and Uterine Systems

Tiemonium methylsulphate has been investigated for its functional effects across multiple smooth muscle-rich organ systems in animal models.

Gastrointestinal System: Tiemonium methylsulphate primarily targets the smooth muscles of the gastrointestinal tract, reducing cramping and pain associated with conditions like irritable bowel syndrome and spastic colitis. patsnap.com Studies in animal models would typically involve measuring gastrointestinal motility and response to spasmogenic agents. For instance, its application has been noted in blocking digestive peristaltic motion during certain procedures in animal models. wjgnet.com

Biliary System: The compound is also applied in treating spasms of the biliary tract. patsnap.commedex.com.bd Preclinical studies would assess its ability to relax the smooth muscles of the bile ducts, which can be affected by conditions like biliary colic.

Urinary System: Tiemonium methylsulphate is indicated for spasms of the urinary bladder. patsnap.commedex.com.bd Animal models of urinary bladder dysfunction, including those for incontinence and overactive bladder, utilize various species like mice, rats, rabbits, and pigs to study bladder function and the effects of therapeutic agents. nih.gov

Uterine System: The drug is also used to alleviate uterine spasms. ncats.iomedex.com.bd Functional studies in animal models would examine its effects on uterine contractility, particularly in models relevant to spasmodic dysmenorrhea.

Comparative Pharmacodynamic Profiling with Other Antispasmodics

Comparative pharmacodynamic profiling is essential to understand the unique characteristics and advantages of Tiemonium methylsulphate relative to other antispasmodic agents. Studies have compared Tiemonium's effects with classical antispasmodics like atropine (B194438) and papaverine. nih.gov

| Antispasmodic Agent | Primary Mechanism of Action | Key Pharmacodynamic Differences |

| Tiemonium | Competitive antagonism of cholinergic stimulation; inhibition of Ca2+ release and increased Ca2+ binding to membrane phospholipids; affinity for histamine H1-receptors. nih.govpatsnap.commedex.com.bd | Less specific cholinergic blocker than atropine, but more polyvalent in general inhibition of spasmogenic substances. Distinct mechanism of Ca2+ action compared to papaverine. nih.gov |

| Atropine | Competitive antagonism of muscarinic acetylcholine receptors. nih.gov | Highly specific cholinergic blocker. nih.gov |

| Papaverine | Slows intracytoplasmic Ca2+ influx. nih.gov | Does not show affinity for histamine H1-receptors or affect alpha-adrenergic receptor stimulation. nih.gov |

Tiemonium methylsulphate competitively antagonizes cholinergic stimulation, similar to atropine. nih.gov However, it is considered less specific than atropine in its cholinergic blocking action. nih.gov Unlike papaverine, which primarily slows intracytoplasmic Ca2+ influx, Tiemonium methylsulphate inhibits the release and availability of calcium ions by reinforcing the binding of calcium to membrane phospholipids. nih.gov Furthermore, Tiemonium methylsulphate shows an affinity for histamine H1-receptors, a characteristic not observed with papaverine, and does not affect alpha-adrenergic receptor stimulation. nih.gov These findings highlight Tiemonium methylsulphate as a novel antispasmodic with a distinct mechanism of action compared to other substances in the same pharmacological class. nih.gov

Pharmacokinetic Research of Tiemonium Methylsulphate

Pharmacokinetic research on Tiemonium methylsulphate focuses on its absorption, distribution, metabolism, and excretion (ADME) in biological systems, primarily through preclinical studies in animal models. Understanding these parameters is crucial for predicting its behavior in vivo.

Studies have been conducted to develop and validate analytical methods for quantifying Tiemonium methylsulphate in biofluids and pharmaceutical samples, such as using Ultra-Performance Liquid Chromatography (UPLC) with UV detection. medcraveonline.com These methods are essential for pharmacokinetic studies, allowing for the precise measurement of drug concentrations over time. medcraveonline.com For instance, a UPLC method has demonstrated linearity up to 10 µg/mL with high correlation coefficients, and sensitivity limits (LOD and LOQ) that make it suitable for therapeutic drug monitoring and pharmacokinetic studies. medcraveonline.com

Research also explores the stability of Tiemonium methylsulphate under various conditions, which can influence its in vivo fate. Forced degradation studies have revealed that Tiemonium methylsulphate degrades significantly under acid hydrolysis and photolytic degradation conditions compared to basic, thermal, or oxidative conditions. researchgate.netresearchgate.net Computational approaches, such as quantum mechanical methods, have been applied to investigate the structural information, protein binding affinity, and pharmacokinetic properties of Tiemonium methylsulphate and its degradation products. researchgate.netresearchgate.net These in silico studies can provide insights into absorption, metabolism, and toxicity profiles. researchgate.netresearchgate.net

The active moiety of Tiemonium methylsulphate is the tiemonium cation. wikipedia.org While specific detailed pharmacokinetic data such as plasma half-life, volume of distribution, or clearance directly from animal studies were not extensively detailed in the provided snippets, the development of robust analytical methods indicates ongoing efforts to characterize these aspects. medcraveonline.com

Absorption and Distribution Kinetics in Preclinical Animal Models

Research into the absorption and distribution kinetics of Tiemonium Methylsulphate in preclinical animal models provides insights into its systemic behavior. As a quaternary ammonium (B1175870) compound, Tiemonium Methylsulphate is generally characterized by poor absorption from the gastrointestinal tract. googleapis.comresearchgate.net While specific quantitative preclinical animal data (e.g., Cmax, Tmax, AUC, precise tissue distribution percentages) are not extensively detailed in publicly available literature, human studies on the bioavailability of tiemonium methosulphate have indicated poor absorption, consistent with the characteristics of quaternary ammonium compounds. researchgate.net

Regarding distribution, Tiemonium Methylsulphate interacts with plasma proteins, which influences its disposition within the body. Studies investigating the interaction of Tiemonium Methylsulphate with bovine serum albumin (BSA), a model protein structurally homologous to human serum albumin, have shown that the drug binds to BSA. ijacskros.com This interaction affects its transfer within the blood system. The fluorescence intensity of Tiemonium Methylsulphate increases upon binding to BSA, suggesting an increase in the molecular planarity of the complex and a decrease in the collision frequency of solvent molecules with the compound. ijacskros.com Molecular docking studies have corroborated these spectroscopic findings, providing further evidence of the binding interactions. ijacskros.com

Biotransformation Pathways and Metabolite Identification in Animal Systems

The biotransformation pathways of Tiemonium Methylsulphate have been explored, primarily through studies on its degradation products under various stress conditions. While direct identification of in vivo metabolites in animal systems is not widely detailed, forced degradation studies provide insights into potential breakdown pathways. Tiemonium Methylsulphate undergoes significant degradation under acid hydrolysis and photolytic conditions, with marginal degradation observed under basic hydrolysis and oxidative conditions. tandfonline.com Thermal conditions resulted in insignificant degradation. tandfonline.com

These degradation products, often denoted as T1, T2, T3, and T4 in computational studies, have been analyzed using quantum mechanical approaches to understand their structural information and predicted pharmacokinetic properties. tandfonline.comnih.gov These in silico analyses are crucial for anticipating the behavior of potential metabolites if they were to form in vivo.

Excretion Mechanisms and Clearance Studies in Preclinical Models

Tiemonium Methylsulphate is primarily excreted through the kidneys. x-mol.net While comprehensive quantitative preclinical animal clearance studies are not extensively reported in public domain, human studies have measured serum, urine, and fecal levels of tiemonium, indicating the routes of elimination. researchgate.net The characteristics of quaternary ammonium compounds generally suggest that they are eliminated relatively unchanged or as polar metabolites due to their poor absorption and limited lipid solubility. itmedicalteam.pl

Pharmacokinetic Modeling and Simulation for Preclinical Prediction

The ADMET analysis of Tiemonium Methylsulphate and its degradation products has predicted that these compounds are non-carcinogenic and possess properties suitable for oral administration. tandfonline.comnih.gov Furthermore, these in silico studies have suggested that some degradation products may exhibit improved human intestinal absorption values compared to the parent compound. tandfonline.com This predictive modeling aids in understanding the potential behavior of the compound and its breakdown products within biological systems, guiding further research and development efforts.

Table 1: Predicted ADMET Properties of Tiemonium Methylsulphate and its Degradation Products (In Silico)

| Property | Tiemonium Methylsulphate (TMS) | Degradation Products (T1, T2, T3, T4) | Source |

| Carcinogenicity | Non-carcinogenic | Non-carcinogenic | tandfonline.comnih.gov |

| Oral Administration Safety | Safe | Safe | tandfonline.comnih.gov |

| Human Intestinal Absorption | (Not explicitly stated) | Improved (compared to TMS) | tandfonline.com |

| Rat Acute Toxicity (LD50) | Similar to degradation products | Similar to parent drug | tandfonline.com |

Synthesis and Structural-Activity Relationship (SAR) Studies of Tiemonium Methylsulphate

Advanced Synthetic Methodologies and Process Optimization

Design and Synthesis of Novel Tiemonium Methylsulphate Derivatives

There is a lack of publicly detailed academic research specifically on the design and synthesis of novel Tiemonium Methylsulphate derivatives aimed at exploring structure-activity relationships (SAR) for enhanced properties. While the broader field of medicinal chemistry involves designing derivatives of active compounds to improve efficacy, safety, or pharmacokinetic profiles, no specific published studies focusing on the systematic design and synthesis of Tiemonium Methylsulphate analogues and their SAR have been identified.

Elucidation of Structure-Activity Relationships for Enhanced Efficacy or Selectivity

Tiemonium methylsulphate functions as an antimuscarinic agent with peripheral effects comparable to those of atropine ijacskros.commedcraveonline.commedcraveonline.comsquarepharma.com.bd. Its primary mechanism of action involves competitively antagonizing cholinergic stimulation by blocking muscarinic cholinergic receptors at neuroeffector sites on smooth muscle, thereby preventing acetylcholine from binding ijacskros.comnih.gov. This inhibition leads to the relaxation of smooth muscles and alleviation of spasms patsnap.com.

Academic research has employed quantum mechanical approaches to investigate the structural information and protein binding affinity of tiemonium methylsulphate and its degradation products. This includes molecular docking studies performed against the muscarinic acetylcholine receptor protein (PDB ID: 5DSG) to understand their interactions researchgate.net.

Computational Chemistry Approaches for Molecular Design

Computational chemistry methodologies have been extensively applied in the study of tiemonium methylsulphate (TMS) and its derivatives. Quantum mechanical (QM) approaches, specifically Density Functional Theory (DFT) utilizing the B3LYP/6-31G+(d, p) basis set, have been employed to optimize the structures of TMS and its degradation products researchgate.nettandfonline.com. These computational investigations aim to elucidate structural information, predict protein binding affinity, and assess pharmacokinetic properties researchgate.nettandfonline.com.

Molecular docking simulations are a key component of these studies, used to predict the binding affinity and modes of TMS with target proteins, such as the muscarinic acetylcholine receptor protein (PDB ID: 5DSG) researchgate.net. Furthermore, analyses of frontier molecular orbital features, including the HOMO-LUMO gap, hardness, and softness, alongside dipole moment, atomic partial charge, electrostatic potential, and thermodynamic properties (electronic energy, enthalpy, and Gibbs free energy), have been conducted for structural optimization and characterization of degradation products researchgate.nettandfonline.com.

An example of such computational work includes studies on the interaction of TMS with Bovine Serum Albumin (BSA) using molecular modeling techniques. These studies revealed binding energies typically ranging from -9.6 to -10.5 kcal/mol ijacskros.com. The negative Gibbs free energy values observed in these interactions indicate a spontaneous binding process between TMS and BSA. The positive signs for enthalpy and entropy suggest that hydrophobic interactions play a predominant role in this binding, complemented by contributions from hydrogen bonds to stabilize the TMS-BSA complex ijacskros.com.

Table 1: Molecular Docking and Binding Energy of Tiemonium Methylsulphate with Bovine Serum Albumin

| Interaction | Binding Energy (kcal/mol) | Primary Binding Forces |

| TMS-BSA | -9.6 to -10.5 | Hydrophobic interaction, hydrogen bonds ijacskros.com |

Mechanistic Drug-Drug Interaction (DDI) Studies Involving Tiemonium Methylsulphate

While tiemonium methylsulphate is frequently used in clinical practice, specific detailed mechanistic drug-drug interaction (DDI) studies involving this compound are not extensively documented in the publicly available scientific literature. General recommendations advise against co-administration with other drugs without prior medical consultation to mitigate potential interactions squarepharma.com.bd. Drug interaction databases indicate that tiemonium iodide, the active moiety of tiemonium methylsulphate, may influence the activity of other drugs, potentially increasing neuromuscular blocking effects, altering therapeutic efficacy, or increasing the risk or severity of adverse effects when combined with certain compounds drugbank.com. However, the precise mechanistic underpinnings of these interactions for tiemonium methylsulphate are not explicitly detailed in the provided search results.

In Vitro Investigations of Cytochrome P450 Enzyme Inhibition or Induction

No specific in vitro investigations detailing the inhibition or induction of Cytochrome P450 (CYP) enzymes by tiemonium methylsulphate were identified within the provided search results drugfuture.comkegg.jpnih.govfda.govnih.gov.

Analytical Methodologies for Research and Quantification of Tiemonium Methylsulphate

The development and validation of robust analytical methods are paramount for ensuring the purity, content, and stability of Tiemonium methylsulphate, as well as for its quantification in biological samples. These methodologies play a vital role in pharmaceutical quality control and research studies.

Development and Validation of Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS) for Purity and Content

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been extensively developed and validated for the determination of Tiemonium methylsulphate, often in the presence of its degradation products, ensuring stability-indicating capabilities.

HPLC-UV Methods: Several HPLC methods have been established for the determination of Tiemonium methylsulphate. One such method utilizes an X-Bridge C18 column with a mobile phase consisting of acetonitrile, methanol, and 0.05M potassium dihydrogen phosphate (B84403) in a ratio of 20:5:80 (v/v/v), with the pH adjusted to 3.0 ± 0.1 using ortho-phosphoric acid. The flow rate is typically 1.5 mL/min, and detection is performed at 235 nm. This method has demonstrated linearity over a concentration range of 2.0 to 20.0 µg/mL, with a mean percentage recovery of 100.25% ± 0.660% journalijar.com. Another study reported a stability-indicating reversed-phase HPLC method for Tiemonium methylsulphate, showing linearity in the range of 1-25 µg/mL with a correlation coefficient greater than 0.999. The optimal detection wavelength was found to be 225 nm, and a flow rate of 0.8 mL/min was identified as optimal for good separation innovareacademics.in.

UPLC Methods: Ultra-Performance Liquid Chromatography (UPLC) methods coupled with Diode Array Detection (DAD) have also been developed for the determination of Tiemonium methylsulphate in pharmaceutical formulations. An optimized UPLC method employed a reversed-phase Gemini 3U, C18, 110R column (150×4.6mm, 3μm) with a mobile phase composed of methanol, acetonitrile, and 5mM sodium dihydrogen phosphate buffer. This method exhibited linearity up to 10 µg/mL with correlation coefficients greater than 0.998 medcraveonline.com. The limit of detection (LOD) and limit of quantitation (LOQ) for this UPLC method were reported as 0.12 µg/mL and 0.37 µg/mL, respectively researchgate.net.

Thin-Layer Chromatography (TLC): TLC has also been employed for the separation of Tiemonium methylsulphate from its degradation products. A method using silica (B1680970) gel 60 F254 plates with a mobile phase of water:methanol:glacial acetic acid (8:4:0.2 by volume) allowed for quantitative densitometric scanning at 235 nm. This TLC method showed linearity in the range of 0.5 to 10.0 µ g/spot , with a mean percentage recovery of 100.31% ± 0.655% journalijar.com.

Validation Parameters: The validation of these chromatographic methods typically adheres to International Conference on Harmonization (ICH) guidelines, covering parameters such as linearity, accuracy, precision (intraday and interday), specificity, limits of detection (LOD), and limits of quantitation (LOQ) journalijar.cominnovareacademics.inmedcraveonline.comdaffodilvarsity.edu.bdkemdikbud.go.id.

Table 1: Summary of Chromatographic Method Validation Parameters for Tiemonium Methylsulphate

| Method | Column/Plate | Mobile Phase/Solvent System | Detection Wavelength (nm) | Linearity Range (µg/mL or µ g/spot ) | Mean Recovery (%) | Correlation Coefficient (r) | LOD (µg/mL) | LOQ (µg/mL) |

| HPLC | X-Bridge C18 | Acetonitrile:Methanol:0.05M KH2PO4 (20:5:80, pH 3.0 ± 0.1) | 235 | 2.0 - 20.0 | 100.25 ± 0.660 | Not specified | Not specified | Not specified |

| RP-HPLC | Not specified | Not specified (low organic composition, buffer free) | 225 | 1 - 25 | Not specified | >0.999 | 0.249 | 0.755 |

| UPLC | Gemini 3U, C18, 110R (150×4.6mm, 3μm) | Methanol:Acetonitrile:5mM NaH2PO4 buffer | 240 (DAD) | 0.5 - 10 | 99.13 - 101.17 (intraday), 98.81 - 101.05 (interday) | >0.998 | 0.12 | 0.37 |

| TLC | Silica gel 60 F254 | Water:Methanol:Glacial Acetic Acid (8:4:0.2) | 235 | 0.5 - 10.0 (µ g/spot ) | 100.31 ± 0.655 | Not specified | Not specified | Not specified |

Bioanalytical Methods for Quantification in Biological Matrices (e.g., Plasma, Tissue)

The quantification of Tiemonium methylsulphate in biological matrices such as plasma and urine is critical for pharmacokinetic and bioavailability studies. UPLC methods have been successfully developed and validated for this purpose.

A validated UPLC method has been applied for the determination of Tiemonium methylsulphate in biofluids, including plasma and urine samples. This method demonstrated linearity with a correlation coefficient of 0.9997 over a concentration range of 0.1-10 µg/mL kemdikbud.go.id. The precision of the method for Tiemonium methylsulphate in biofluids was found to be good, with intraday relative standard deviation (RSD) ranging from 0.40% to 1.01% and interday RSD from 0.41% to 2.26% kemdikbud.go.id. Recovery rates for Tiemonium methylsulphate in biofluids ranged from 99.14% to 101.76% for intraday assays and 98.08% to 103.78% for interday assays, indicating high accuracy kemdikbud.go.id. This highlights the suitability of UPLC for routine analysis of the drug in biological samples medcraveonline.comresearchgate.net.

Spectroscopic and Spectrometric Characterization Methods for Structural Confirmation

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of Tiemonium methylsulphate and its degradation products.

UV-Vis Spectrophotometry: UV-Vis spectrophotometry is a fundamental technique for the determination of Tiemonium methylsulphate. An aqueous solution of Tiemonium methylsulphate exhibits a maximum absorption peak at 235 nm when scanned between 200-400 nm journalijar.comitmedicalteam.plitmedicalteam.pl. Stability-indicating spectrophotometric methods have been developed, including derivative spectrophotometry and derivative ratio spectrophotometry, which allow for the determination of Tiemonium methylsulphate in the presence of its degradation products itmedicalteam.plitmedicalteam.pljapsonline.com. For instance, Tiemonium methylsulphate can be determined at 250 nm using first derivative spectrophotometry, with zero contribution from its degradation product itmedicalteam.pl.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized for structural confirmation, particularly for identifying functional groups and confirming the structure of degradation products. The structure of acidic-induced degradation products of Tiemonium methylsulphate has been confirmed using IR spectroscopy journalijar.comitmedicalteam.plitmedicalteam.pl.

Mass Spectrometry (MS): Mass spectrometry plays a crucial role in the structural confirmation of Tiemonium methylsulphate and its degradation products, as well as in elucidating fragmentation pathways. The structure of acidic-induced degradation products has been confirmed using mass spectroscopy journalijar.comitmedicalteam.plitmedicalteam.pl. Thermoanalytical studies, such as thermogravimetry (TGA/DTG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), have been correlated with mass spectrometry to understand the thermal degradation behavior and fragmentation patterns of Tiemonium methylsulphate. For example, Tiemonium methylsulphate decomposes to yield fragments with m/z values of 383 and 224, which represent C17H21NO5S2 and C13H17NO2, respectively medcraveonline.com.

Table 2: Spectroscopic and Spectrometric Characterization of Tiemonium Methylsulphate

| Method | Application | Key Findings |

| UV-Vis Spectrophotometry | Quantitative determination, stability-indicating methods | Maximum absorption at 235 nm; determination at 250 nm in presence of degradation products using derivative methods. journalijar.comitmedicalteam.plitmedicalteam.pljapsonline.com |

| Infrared (IR) Spectroscopy | Structural confirmation | Confirmed structure of acidic-induced degradation products. journalijar.comitmedicalteam.plitmedicalteam.pl |

| Mass Spectrometry (MS) | Structural confirmation, degradation pathway elucidation | Confirmed structure of acidic-induced degradation products; identified thermal degradation fragments (e.g., m/z = 383, 224). journalijar.comitmedicalteam.plitmedicalteam.plmedcraveonline.com |

Academic Research on Veralgin Fixed Combination Analgesic: Aminophenazone, Barbital, Ethylmorphine

Synergistic and Antagonistic Pharmacodynamic Interactions within the Fixed Combination

In Vitro Models for Combination Drug Effects on Target Pathways

Research into the effects of Veralgin's components in in vitro models provides insight into their individual and potential combined mechanisms of action. Aminophenazone, a pyrazolone (B3327878) derivative, is known to exert its analgesic and anti-inflammatory effects by suppressing the synthesis and release of prostaglandins, which are key mediators in pain and inflammation pathways google.comnih.gov. This action primarily involves the inhibition of cyclooxygenase (COX) enzymes nih.gov.

Ethylmorphine, an opioid, is metabolized to morphine, which primarily interacts with mu-opioid receptors in the central nervous system (CNS) nih.govnih.govwikidoc.orgmpa.se. Activation of these G protein-coupled receptors leads to a decrease in presynaptic neurotransmitter release and hyperpolarization of postsynaptic neurons, thereby inhibiting pain signal transmission nih.gov. In vitro studies on morphine and its metabolites, such as morphine-6-glucuronide, have demonstrated their ability to bind to opiate receptors and inhibit cyclic AMP (cAMP) formation in neuroblastoma cells, supporting their mechanism of action at a cellular level nih.gov.

Barbital (B3395916), as a barbiturate (B1230296), primarily acts as a central nervous system depressant. While its direct analgesic mechanism is less defined compared to the other two components, it can strengthen analgesic activity when combined with other analgesics like aminophenazone google.com. The precise in vitro models specifically investigating the combined effects of all three this compound components on their respective target pathways are not extensively documented in current literature. However, understanding their individual mechanisms suggests that the combination aims for a multi-modal approach to pain management, addressing both inflammatory and opioid-sensitive pathways nih.gov.

Preclinical In Vivo Models to Assess Combined Analgesic Effects

Preclinical in vivo studies are crucial for evaluating the combined analgesic efficacy of drug combinations. While comprehensive in vivo studies specifically on the fixed combination of Aminophenazone, Barbital, and Ethylmorphine (this compound) are not widely reported in the provided search results, insights can be drawn from studies on partial combinations or individual components.

A patent describes an "aminophenazone barbital Injection" where barbital is noted to strengthen the analgesic activity of aminophenazone google.com. This indicates a potential synergistic or additive analgesic effect between these two components in an in vivo setting. Ethylmorphine itself has demonstrated antitussive and analgesic effects in animal models, with its activity largely attributed to its metabolic conversion to morphine mpa.se. For instance, ethylmorphine has been shown to suppress cough in guinea pigs mpa.se.

Metabolic and Pharmacokinetic Interactions within the Fixed Combination

Understanding the metabolic and pharmacokinetic interactions among the components of a fixed combination like this compound is crucial for predicting their behavior in vivo. Pharmacokinetic interactions can alter the absorption, distribution, metabolism, or excretion of drugs, thereby changing the amount and persistence of active medication at receptor sites ukzn.ac.zamsdmanuals.com.

Comprehensive Metabolite Profiling of Each Component in the Presence of Others

The metabolic pathways of Aminophenazone, Barbital, and Ethylmorphine are distinct, but co-administration can lead to altered metabolite profiles due to enzyme interactions. Ethylmorphine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP2D6, which O-deethylates it to morphine, and by CYP3A and CYP2C11, which N-demethylate it to norethylmorphine (B1237711) nih.govwikidoc.orgmpa.sedrugbank.comnih.gov. Ethylmorphine-6-glucuronide is identified as a major metabolite nih.gov. Notably, the metabolism of Ethylmorphine can be decreased when combined with Aminophenazone drugbank.com. This suggests that Aminophenazone may inhibit the CYP enzymes responsible for Ethylmorphine's metabolism.

Aminophenazone itself undergoes N-demethylation as a primary metabolic pathway wikipedia.org. Barbital, as a barbiturate, is known to undergo metabolism, but specific detailed metabolite profiling in the presence of both aminophenazone and ethylmorphine is not available in the search results. Comprehensive metabolite profiling of each component specifically in the presence of the other two in the this compound combination is not explicitly detailed in the provided literature. However, the known interaction where Aminophenazone affects Ethylmorphine's metabolism highlights the importance of such profiling.

Evaluation of Metabolic Enzyme Induction or Inhibition by Combination Constituents

The constituents of this compound can influence drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system, which is responsible for the oxidative metabolism of many drugs ukzn.ac.zaauckland.ac.nznih.gov.

Barbital: Barbiturates, including barbital, are known inducers of cytochrome P450 enzyme systems ukzn.ac.za. This induction can lead to increased metabolism and potentially reduced efficacy of co-administered drugs that are substrates for these induced enzymes ukzn.ac.za. Phenobarbital, a related barbiturate, is known to induce CYP3A4 realmofcaring.org.

Aminophenazone: Aminophenazone has been shown to decrease the metabolism of ethylmorphine drugbank.com. This suggests that aminophenazone may act as an inhibitor of the CYP enzymes involved in ethylmorphine's metabolism (CYP2D6, CYP3A, CYP2C11) mpa.se. In vitro studies have indicated that aminophenazone N-demethylation can be inhibited by certain compounds auckland.ac.nz.

Ethylmorphine: Ethylmorphine itself is a substrate for CYP2D6, CYP3A, and CYP2C11 nih.govwikidoc.orgmpa.sedrugbank.comnih.gov. While it is metabolized by these enzymes, its role as an inducer or inhibitor of these specific enzymes within the context of the this compound combination is not explicitly detailed in the provided search results, beyond its metabolism being affected by aminophenazone.

The interplay of these effects suggests that the combination could lead to complex changes in the metabolic clearance of each component, with barbital potentially inducing enzymes and aminophenazone potentially inhibiting enzymes relevant to ethylmorphine's metabolism.

Preclinical Pharmacokinetic Studies to Characterize Bioavailability and Clearance of Each Component in the Mixture

Pharmacokinetic studies characterize how drugs are absorbed, distributed, metabolized, and eliminated from the body ukzn.ac.zatexasimpaireddrivingtaskforce.org. For this compound, understanding the bioavailability and clearance of each component when administered as a mixture is critical.

Studies on ethylmorphine administered alone have shown that it has a median urinary recovery of 77% over 48 hours, with a median time to maximum concentration (tmax) of 45 minutes and a terminal elimination half-life (t1/2) of 2 hours nih.gov. Ethylmorphine-6-glucuronide is the major metabolite, and morphine and morphine-glucuronides are also found in serum and urine nih.gov. The wide variation in recovery of morphine and morphine-glucuronides after oral administration of ethylmorphine could not be solely explained by CYP2D6 genotype, suggesting other enzymatic pathways are crucial nih.gov.

While specific preclinical pharmacokinetic studies characterizing the bioavailability and clearance of each component (Aminophenazone, Barbital, and Ethylmorphine) in the this compound mixture were not found in the provided search results, the known metabolic interactions are highly relevant. For instance, if barbital induces enzymes that metabolize aminophenazone or ethylmorphine, their clearance could increase, potentially reducing their systemic exposure. Conversely, if aminophenazone inhibits ethylmorphine's metabolism, as suggested by one source drugbank.com, this could lead to increased ethylmorphine exposure.

Impact of Co-administration on Drug Transporter Activity

The co-administration of multiple pharmaceutical agents, as seen in fixed combinations like this compound, necessitates an understanding of potential drug-drug interactions, including their impact on drug transporter activity. Drug transporters play a significant role in dictating drug pharmacokinetics, and alterations in their function can lead to changes in drug concentrations and subsequent drug-drug interactions evotec.com.

While specific studies detailing the direct impact of the co-administration of aminophenazone, barbital, and ethylmorphine on drug transporter activity are not extensively documented in the available literature, insights can be drawn from the known metabolic profiles and interactions of the individual components.

Ethylmorphine is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme nih.govedqm.eu. This metabolic pathway is crucial for its conversion to morphine, which is responsible for its analgesic effects nih.gov. Barbital, a component of the barbiturate class, is known to be a potent inducer of cytochrome P450 enzymes nih.govdrugs.com. This induction can lead to increased clearance of other co-administered drugs that are substrates for these enzymes nih.gov. Therefore, the presence of barbital in the this compound combination could potentially accelerate the metabolism of other drugs by inducing relevant CYP450 enzymes.

Conversely, the metabolism of ethylmorphine has been observed to decrease when co-administered with aminophenazone rxlist.com. This suggests a potential inhibitory effect of aminophenazone on the enzymes responsible for ethylmorphine's metabolism, which could lead to altered plasma levels of ethylmorphine or its active metabolite, morphine. Aminophenazone's own metabolism can also be influenced, with enzyme induction potentially increasing its N-demethylation researchgate.net.

Analytical Methodologies for Research and Quantification of Fixed Combination Components

The accurate and precise quantification of the individual components within a fixed drug combination like this compound in various matrices is critical for research, quality control, and pharmacokinetic studies. This requires the development and validation of robust analytical methodologies.

Development of Simultaneous Quantification Methods for all Constituents in Complex Matrices

The development of methods capable of simultaneously quantifying all constituents of a fixed combination, such as aminophenazone, barbital, and ethylmorphine, in complex matrices is a significant area of analytical research. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose due to its versatility and ability to separate multiple compounds in a mixture.

For instance, a method has been developed for the detection and simultaneous quantification of compound aminophenazone and barbital in injection formulations using high-performance liquid chromatography google.com. This method demonstrated the complete separation of all effective components from impurity peaks, enabling the accurate determination of each component's content google.com. The simplicity of operation, without the need for specialized mobile phases or chromatographic columns, and low equipment loss further highlight the practicality of such developed methods google.com.

Advanced Spectroscopic and Chromatographic Techniques for Mixture Characterization

Advanced spectroscopic and chromatographic techniques are indispensable for the comprehensive characterization of fixed drug mixtures. These techniques allow for the identification, separation, and quantification of individual components, as well as the detection of impurities or degradation products.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with various detectors like Ultraviolet-Visible (UV-Vis) spectrophotometry or mass spectrometry (MS), is a cornerstone for the analysis of pharmaceutical compounds. It enables the separation of components based on their differential interactions with a stationary phase and a mobile phase wikipedia.org. HPLC-UV methods have been developed for the quantification of related compounds, demonstrating good sensitivity and specificity ptfarm.plnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for volatile or semi-volatile compounds and offers high sensitivity and specificity for identification and quantification eurekakit.comresearchgate.net. It is often employed for confirmatory analysis and can differentiate between various drug molecules and their metabolites eurekakit.comwjarr.com.

Spectroscopic Techniques:

UV-Visible Spectrophotometry: This technique is commonly used as a detector in HPLC systems for quantification based on the characteristic absorption of light by the analytes at specific wavelengths ptfarm.plnih.gov.

Mass Spectrometry (MS): When coupled with chromatographic techniques (e.g., LC-MS, GC-MS), MS provides detailed structural information and highly sensitive detection, making it invaluable for identifying and characterizing components in complex mixtures, including metabolites and impurities ptfarm.pleurekakit.comscielo.br.

These techniques, individually or in combination, provide powerful tools for the detailed characterization of fixed analgesic combinations like this compound, ensuring the identification and accurate quantification of its active constituents.

Method Validation for Accuracy, Precision, and Selectivity in Research Applications

Analytical method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring the reliability, accuracy, and consistency of the generated data particle.dkdemarcheiso17025.comujpronline.com. Key parameters evaluated during validation include accuracy, precision, and selectivity.

Accuracy: Accuracy assesses the closeness of the measured value to the true or accepted reference value particle.dkujpronline.com. It is typically determined by analyzing samples with known concentrations of the analyte and comparing the experimental results to the theoretical concentrations ujpronline.com. A minimum of nine determinations across the specified range of the analytical method is recommended for verifying accuracy google.com.

Precision: Precision refers to the consistency or reproducibility of results obtained from a series of replicate measurements of the same sample under defined conditions nih.govparticle.dk. It encompasses different levels of variability:

Repeatability (Intra-assay precision): Measures precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, considering factors such as different days, different analysts, and different equipment ujpronline.com.

Reproducibility: Assesses precision between different laboratories.

Selectivity (Specificity): Selectivity is the ability of an analytical method to unequivocally identify or quantify the analyte of interest in the presence of other components that may be present in the sample, such as impurities, degradation products, or matrix components demarcheiso17025.comujpronline.com. It ensures that the analytical response is specific to the target analyte and not influenced by potential interferences demarcheiso17025.com. Demonstrating selectivity often involves comparing the analytical response of the analyte in a blank matrix with that in a matrix spiked with the analyte and potential interferents demarcheiso17025.com.

Validation protocols are designed to provide sufficient evidence that the analytical procedure meets its objectives, with results summarized in a comprehensive validation report researchgate.net. This rigorous validation process is fundamental to ensuring the quality and reliability of analytical data in pharmaceutical research and development demarcheiso17025.comujpronline.com.

Future Directions and Emerging Research Avenues for Veralgin Compounds

Development of Advanced Preclinical Models

To bridge the gap between in vitro studies and clinical trials, the development of more physiologically relevant preclinical models is paramount. These advanced systems will offer deeper insights into how Veralgin interacts with complex biological systems, providing a more accurate prediction of its efficacy and potential challenges.

Three-dimensional (3D) organoid cultures are revolutionizing preclinical research by mimicking the architecture and function of human organs in vitro. news-medical.netnih.govdrugtargetreview.comsciltp.commdpi.com Derived from stem cells, these self-organizing structures can replicate the complex cellular interactions and physiological responses of tissues, offering a superior platform for studying this compound's effects compared to traditional 2D cell cultures. news-medical.netmdpi.com For instance, patient-derived tumor organoids could be used to investigate this compound's anti-cancer properties in a personalized medicine context, assessing its efficacy on a variety of tumor subtypes. news-medical.net

Microphysiological systems, often referred to as "organs-on-a-chip," represent another frontier. These devices create a dynamic microenvironment that simulates the physiological conditions of human organs, including mechanical forces and fluid flow. By integrating this compound into these systems, researchers can study its pharmacokinetics and pharmacodynamics in a multi-organ context, providing valuable data on its absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Application of Organoid Models in this compound Research

| Organoid Model | Research Question | Potential Insights |

| Intestinal Organoids | How is this compound absorbed and metabolized in the gut? | Elucidation of transport mechanisms and first-pass metabolism. |

| Liver Organoids | What is the hepatotoxicity profile of this compound? | Assessment of potential drug-induced liver injury. |

| Tumor Organoids | Which cancer types are most sensitive to this compound? | Identification of responsive tumor subtypes and biomarkers of efficacy. |

| Neural Organoids | Does this compound have neuroprotective or neurotoxic effects? | Investigation of its impact on neuronal development and function. |

The CRISPR-Cas9 gene-editing technology offers a powerful tool for precisely identifying and validating the molecular targets of this compound. nabea.pubnih.govselectscience.netresearchgate.net By systematically knocking out or modifying specific genes in cellular models, researchers can determine which proteins are essential for this compound's therapeutic activity. nih.govselectscience.net This approach can confirm suspected targets and uncover novel ones, providing a solid foundation for understanding its mechanism of action. nabea.pubresearchgate.net

For example, a genome-wide CRISPR screen could be employed in cancer cell lines treated with this compound. Genes that, when knocked out, confer resistance to the compound would be strong candidates for its direct or indirect targets. Conversely, genes that sensitize cells to this compound upon deletion could reveal pathways that synergize with its effects. This unbiased approach accelerates the target identification process and can reveal unexpected biological connections. nabea.pubnih.gov

Non-invasive in vivo imaging techniques are crucial for assessing the pharmacodynamics of this compound in living organisms, providing real-time information on its distribution and target engagement. drugtargetreview.comnih.govmdpi.com Modalities such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can be adapted to track the accumulation of radiolabeled this compound in specific tissues and tumors. nih.govmdpi.com

Furthermore, advanced imaging methods can visualize the physiological consequences of this compound treatment. For instance, functional MRI (fMRI) could be used to monitor changes in tumor blood flow and metabolism in response to the compound. Bioluminescence and fluorescence imaging can also be employed in animal models to track tumor growth or the expression of specific biomarkers over time, offering a dynamic view of this compound's therapeutic effects. drugtargetreview.comnih.gov

Table 2: In Vivo Imaging Modalities for this compound Pharmacodynamic Studies

| Imaging Modality | Information Gained | Application Example |

| Positron Emission Tomography (PET) | Quantitative drug distribution and target occupancy. | Tracking the accumulation of radiolabeled this compound in tumors. |

| Magnetic Resonance Imaging (MRI) | Anatomical and functional changes in tissues. | Assessing changes in tumor size and vascularity post-treatment. |

| Bioluminescence Imaging (BLI) | Real-time monitoring of cellular processes. | Visualizing the inhibition of a specific signaling pathway in a tumor model. |

| Fluorescence Imaging | Localization of the compound at a cellular level. | Observing the uptake of fluorescently tagged this compound by cancer cells. |

Integration of Omics Technologies in Mechanistic Studies

A systems-level understanding of this compound's effects can be achieved by integrating various "omics" technologies. These high-throughput approaches provide a global snapshot of the molecular changes occurring within a biological system in response to the compound.

Proteomics, the large-scale study of proteins, can reveal how this compound alters the cellular proteome. Techniques like mass spectrometry can identify and quantify thousands of proteins, highlighting those whose expression or post-translational modifications are significantly changed upon this compound treatment. This can help to identify the signaling pathways and cellular processes modulated by the compound.

Metabolomics, the comprehensive analysis of metabolites, provides a functional readout of the cellular state. nih.gov By profiling the metabolome of cells or tissues treated with this compound, researchers can identify metabolic pathways that are perturbed. nih.gov For example, alterations in key metabolites within the citric acid cycle or amino acid metabolism could point to specific enzymatic targets of this compound. nih.gov The integration of proteomics and metabolomics data can provide a more complete picture of this compound's mechanism of action. nih.gov

Transcriptomics involves the study of the complete set of RNA transcripts in a cell, providing a detailed picture of gene expression. youtube.com Techniques such as RNA sequencing (RNA-seq) can be used to compare the transcriptomes of this compound-treated and untreated cells. nih.govmdpi.com This allows for the identification of genes and gene networks whose expression is significantly altered by the compound. nih.govmdpi.com

The resulting gene expression signatures can provide valuable clues about this compound's mechanism of action, identify potential biomarkers for patient stratification, and reveal off-target effects. For instance, if this compound treatment leads to the upregulation of genes involved in apoptosis and the downregulation of genes related to cell proliferation, it would provide strong evidence for its anti-cancer activity.

Computational Chemistry and Molecular Modeling Applications

Computational approaches are becoming indispensable in pharmacology for understanding drug-receptor interactions and designing novel therapeutic agents. For this compound, these in silico methods offer a pathway to optimize its structure and predict its biological activity with greater precision.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound (Tiemonium Methylsulphate), molecular docking studies have been employed to understand its interaction with proteins.

One such study investigated the interaction between Tiemonium (B1683158) Methylsulphate (TMS) and Bovine Serum Albumin (BSA), a model protein for drug-binding studies. The molecular docking analysis, performed using AutoDock Vina, revealed that TMS binds to BSA with favorable energy. The binding energy for the most stable conformations was found to be in the range of -9.6 to -10.5 kcal/mol, indicating a spontaneous and stable interaction. nih.gov These computational findings were corroborated by experimental data from spectroscopic techniques, confirming the validity of the molecular modeling approach. nih.govthebusinessresearchcompany.com

Another computational study focused on the interaction of TMS and its degradation products with the muscarinic acetylcholine (B1216132) receptor protein (5DSG), which is its therapeutic target. nih.gov This research utilized Density Functional Theory (DFT) to optimize the molecular structures and performed molecular docking to analyze the binding affinity and modes of interaction. nih.govtechnologynetworks.com Such simulations are crucial for visualizing how this compound fits into the receptor's binding pocket and which amino acid residues are key for its action.

Molecular dynamics (MD) simulations can further build upon these static docking poses to simulate the dynamic behavior of the this compound-receptor complex over time. This provides insights into the stability of the interaction and the conformational changes that may occur upon binding, offering a more complete picture of the drug's mechanism of action at the molecular level.

Table 1: Molecular Docking Parameters for Tiemonium Methylsulphate (TMS) Interaction with Bovine Serum Albumin (BSA)

| Parameter | Value | Reference |

|---|---|---|

| Software Used | AutoDock Vina | nih.gov |

| Target Protein | Bovine Serum Albumin (PDB ID: 3V03) | nih.gov |

| Binding Energy Range | -9.6 to -10.5 kcal/mol | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a compound with its biological activity. While no specific QSAR studies have been published for this compound (Tiemonium Methylsulphate) itself, the methodology holds significant promise for the design of novel derivatives with improved properties.

As a quaternary ammonium (B1175870) compound, this compound's structure can be systematically modified to alter its physicochemical properties, such as lipophilicity and steric bulk. QSAR studies on other quaternary ammonium salts have demonstrated that properties like alkyl chain length are significant descriptors governing their biological activity. researchgate.netnih.gov By synthesizing a series of this compound derivatives and evaluating their antispasmodic activity, a QSAR model could be developed.

Such a model would take the form of a mathematical equation, linking structural descriptors (e.g., molecular weight, logP, topological indices) to the observed activity. This equation would then serve as a predictive tool to design new derivatives with potentially enhanced potency, selectivity, or a more favorable pharmacokinetic profile, guiding synthetic efforts towards the most promising candidates and reducing the need for extensive empirical screening. imedpub.com

Exploration of Novel Therapeutic Applications Based on Mechanistic Insights

A deeper understanding of this compound's mechanism of action at the molecular level opens up possibilities for its application in new therapeutic areas beyond its current use as an antispasmodic.

Drug repurposing, or finding new uses for existing drugs, is a time and cost-effective strategy in pharmaceutical research. technologynetworks.com this compound acts as an antagonist of muscarinic acetylcholine receptors. nih.gov Antimuscarinic agents are a broad class of drugs with applications in various conditions, including overactive bladder, and certain respiratory disorders. drugbank.comresearchandmarkets.com

Future research could investigate the potential of this compound for such indications. By screening this compound against a panel of different receptor subtypes and cellular models, researchers might uncover novel therapeutic targets and, consequently, new clinical applications. The growing market for antispasmodic drugs, driven by an aging population and the rising prevalence of conditions like irritable bowel syndrome (IBS), suggests that expanding the indications for effective and safe antispasmodics is a worthwhile endeavor. thebusinessresearchcompany.comcd-bioparticles.net

The development of targeted delivery systems aims to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing systemic side effects. For this compound, which acts on the smooth muscles of the gastrointestinal tract, developing a delivery system that specifically targets the colon could be highly beneficial. nih.gov

Novel approaches in gastrointestinal drug delivery include pH-sensitive nanoparticles, hydrogels, and micro-grippers. imrpress.commdpi.com For instance, this compound could be encapsulated in a polymer that remains intact in the acidic environment of the stomach but dissolves in the more neutral pH of the colon, releasing the drug directly where it is needed most. mdpi.com Such systems can protect the drug from degradation in the upper gastrointestinal tract and minimize systemic absorption, potentially leading to a better safety profile. nih.gov

Addressing Gaps in Current Academic Literature

Despite its clinical use, the academic literature on this compound (Tiemonium Methylsulphate) reveals several significant gaps. While initial computational studies on its protein binding and degradation have been conducted, there is a notable absence of research in several key areas of modern drug development.

There is a clear lack of published QSAR studies specifically for Tiemonium Methylsulphate. Such studies would be invaluable for guiding the rational design of new derivatives with improved therapeutic profiles. Furthermore, while the potential for drug repurposing exists based on its mechanism of action, there are no published investigations into new therapeutic applications for this compound. The exploration of novel targeted delivery systems for this compound is also an unaddressed area in the scientific literature.

These gaps represent significant opportunities for future research. A more concerted effort to apply advanced computational and experimental techniques to the study of this compound could unlock its full therapeutic potential and lead to the development of improved treatments for spasmodic conditions. Future successful drug discovery in this area will likely require a multi-disciplinary approach to address the complex nature of conditions like IBS. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tiemonium Methylsulphate |

| Acetylcholine |

| Atropine (B194438) |

| Diltiazem |

| Papaverine (B1678415) |

Comprehensive Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

Future research endeavors concerning this compound, chemically identified as Tiemonium Methylsulphate, would significantly benefit from the development of comprehensive preclinical pharmacokinetic-pharmacodynamic (PK/PD) models. At present, specific PK/PD models for Tiemonium Methylsulphate are not extensively detailed in publicly available scientific literature. However, the principles of PK/PD modeling can be applied to guide future preclinical research for this compound.

PK/PD modeling serves as a crucial tool in drug development to establish a quantitative relationship between the drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). For a quaternary ammonium antimuscarinic agent like Tiemonium Methylsulphate, such models would aim to predict the time course of its antispasmodic effects based on its absorption, distribution, metabolism, and excretion (ADME) properties.

Key areas for future preclinical PK/PD research on Tiemonium Methylsulphate should include:

Dose-Response Relationship: Establishing a clear relationship between various doses of Tiemonium Methylsulphate and the corresponding intensity of its antispasmodic effect in relevant animal models.

Exposure-Efficacy Link: Correlating the concentration of Tiemonium Methylsulphate in plasma and target tissues (e.g., smooth muscles of the intestine, bladder) with the observed therapeutic efficacy.

Prediction of Human Dose: Utilizing preclinical PK/PD data to extrapolate and predict the efficacious dose range in humans, thereby informing the design of early-phase clinical trials.

The development of robust preclinical PK/PD models for Tiemonium Methylsulphate would facilitate a more informed and efficient progression of this compound through the drug development pipeline.

Detailed Investigation of Long-Term Preclinical Effects and Adaptations

A critical avenue for future research is the detailed investigation of the long-term preclinical effects and potential physiological adaptations associated with sustained administration of Tiemonium Methylsulphate. As an anticholinergic agent, its long-term safety profile warrants thorough preclinical evaluation.

Current research on the long-term effects of anticholinergic drugs in general suggests several areas of interest for focused preclinical studies on Tiemonium Methylsulphate. These studies would be vital for identifying any potential cumulative effects or adaptive changes in the body.

Future long-term preclinical studies should focus on:

Receptor Regulation: Investigating potential up- or down-regulation of muscarinic acetylcholine receptors in response to chronic blockade by Tiemonium Methylsulphate. This could have implications for the development of tolerance or rebound effects upon withdrawal.

Organ-Specific Effects: Conducting detailed histological and functional assessments of key organs, such as the heart, bladder, and gastrointestinal tract, following prolonged exposure in animal models.

Central Nervous System (CNS) Effects: Although Tiemonium Methylsulphate is a quaternary ammonium compound with limited ability to cross the blood-brain barrier, long-term studies should still assess for any potential subtle CNS effects, especially at higher doses.

Understanding the long-term preclinical effects and adaptive responses to Tiemonium Methylsulphate is paramount for a comprehensive assessment of its safety profile and for anticipating its effects in chronic therapeutic use.

Research into the Environmental Fate and Degradation of this compound Compounds

The environmental fate and degradation of pharmaceutical compounds are of increasing concern. For Tiemonium Methylsulphate, research into its environmental persistence, degradation pathways, and potential ecological impact is an important area for future investigation. As a quaternary ammonium compound, it belongs to a class of substances that can have environmental implications.

A study on the stress degradation of Tiemonium Methylsulphate has provided initial insights into its stability under various conditions. The compound was found to degrade significantly under acid hydrolysis and photolytic conditions, while showing marginal degradation under basic hydrolysis and oxidative conditions. Thermal degradation was found to be insignificant.

Future research in this area should aim to build upon these findings and provide a more complete picture of the environmental behavior of Tiemonium Methylsulphate. Key research questions to address include:

Biodegradability: Determining the extent and rate of biodegradation of Tiemonium Methylsulphate by microorganisms in relevant environmental matrices such as soil and water.

Identification of Degradation Products: Characterizing the chemical structures of the degradation products to assess their potential toxicity and persistence.

Ecotoxicity: Evaluating the potential impact of Tiemonium Methylsulphate and its degradation products on aquatic organisms and other non-target species.

A thorough understanding of the environmental fate and degradation of Tiemonium Methylsulphate is essential for responsible manufacturing, use, and disposal of this pharmaceutical compound.

Interactive Data Table: Stress Degradation of Tiemonium Methylsulphate

| Degradation Condition | Extent of Degradation |

| Acid Hydrolysis | Significant |

| Photolytic Conditions | Significant |

| Basic Hydrolysis | Marginal |

| Oxidative Conditions | Marginal |

| Thermal Conditions | Insignificant |

Q & A

Q. How can researchers ethically address incomplete disclosure of synthesis methods in prior this compound studies?

- Methodological Answer : Contact original authors for clarification via platforms like ResearchGate. If unresponsive, publish a methods replication report detailing attempted protocols and unresolved ambiguities, citing the need for open science norms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.